molecular formula C33H57N3O9 (for B) B1172297 N,N/'-Methylenebis(octanamide) CAS No. 10436-11-0

N,N/'-Methylenebis(octanamide)

Cat. No.: B1172297
CAS No.: 10436-11-0
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Description

N,N′-Methylenebis(octanamide) is a bisamide compound characterized by a methylene (–CH2–) bridge connecting two octanamide (C8H17CONH–) groups. These compounds are widely used as crosslinkers in polymer chemistry, stabilizers in materials science, and intermediates in organic synthesis .

The methylene bridge in N,N′-methylenebis(octanamide) likely imparts rigidity and thermal stability, while the octanamide chains contribute hydrophobicity.

Properties

CAS No.

10436-11-0

Molecular Formula

C33H57N3O9 (for B)

Origin of Product

United States

Comparison with Similar Compounds

N,N′-Methylenebis(acrylamide) (MBA)

  • Structure : Contains acrylamide groups (–CH2CHCONH2) linked by a methylene bridge.
  • Applications : A key crosslinker in hydrogels (e.g., polyacrylamide gels) due to its ability to form covalent networks. MBA-based hydrogels exhibit moderate mechanical strength (E-modulus ~0.03 MPa) and swelling ratios (~13.3) .
  • Key Differences : Unlike N,N′-methylenebis(octanamide), MBA is hydrophilic and polymerizable, making it unsuitable for hydrophobic applications.

N,N′-Ethylenebis(stearamide) (EBS)

  • Structure : Features an ethylene (–CH2CH2–) bridge between two stearamide (C18H35CONH–) groups.
  • Applications : Used as a lubricant, slip agent, and flow modifier in plastics. Its long alkyl chains enhance thermal stability (melting point ~143–146°C) and reduce friction .
  • Key Differences : The ethylene bridge and longer C18 chains in EBS provide greater flexibility and higher melting points compared to the methylene-linked C8 chains in N,N′-methylenebis(octanamide).

Octadecanamide, N,N′-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis-

  • Structure : A methylene bridge connects two octadecanamide (C18H35CONH–) groups via substituted phenylene rings.
  • Properties: Molecular formula C53H90N2O2, molecular weight 787.29 g/mol.
  • Key Differences: The phenolic substituents and extended alkyl chains differentiate it from N,N′-methylenebis(octanamide), which lacks aromaticity and has shorter chains.

N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide)

  • Structure : A chlorophenyl-methylene bridge links two trifluoromethylphenyl acetamide groups.
  • Synthesis : Prepared via condensation reactions with yields up to 75%. Characterized by <sup>1</sup>H NMR and LC-MS .
  • Key Differences : The aromatic and electron-withdrawing groups (Cl, CF3) enhance chemical reactivity and electronic properties, unlike the simpler alkyl chains in N,N′-methylenebis(octanamide).

Comparative Data Table

Compound Bridge Type Functional Groups Molecular Weight (g/mol) Key Applications
N,N′-Methylenebis(octanamide) Methylene (–CH2–) Octanamide (C8) ~300 (estimated) Hypothesized: Hydrophobic gels, coatings
N,N′-Methylenebis(acrylamide) Methylene Acrylamide 154.16 Hydrogel crosslinking
N,N′-Ethylenebis(stearamide) Ethylene (–CH2CH2–) Stearamide (C18) 610.98 Plastics lubrication
Octadecanamide-methylenebis-phenylene Methylene Octadecanamide + phenylene 787.29 Supramolecular materials

Research Findings and Trends

  • Thermal Stability : Bisamides with longer alkyl chains (e.g., C18 in EBS) exhibit higher melting points than those with shorter chains (e.g., C8) due to increased van der Waals interactions .
  • Hydrophobicity : N,N′-Methylenebis(octanamide) is expected to be more hydrophobic than MBA but less than EBS, positioning it for niche applications like water-resistant coatings.
  • Synthetic Flexibility : Substituents on the methylene bridge (e.g., aromatic rings in compounds) can dramatically alter reactivity and application scope .

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